molecular formula C13H8ClNO B7842766 2-Chloro-5-phenylbenzoxazole CAS No. 439607-88-2

2-Chloro-5-phenylbenzoxazole

Cat. No. B7842766
Key on ui cas rn: 439607-88-2
M. Wt: 229.66 g/mol
InChI Key: BNXILSHVRIETJN-UHFFFAOYSA-N
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Patent
US06809094B2

Procedure details

5-Phenyl-3H-benzooxazole-2-thione (227 mg, 1.0 mmol) was dissolved in phosphorus oxychloride (1.6 mL). Phosphorus pentachloride (208 mg, 1.0 mmol) was added and the mixture was placed in an oil bath at 100° C. for 3 h. The mixture was allowed to cool to RT and concentrated. The crude residue was concentrated from CH2Cl2 (3×). The crude reaction product was triturated with hexanes (40 mL), and the resulting solids were collected by filtration. The solids were washed with hexanes (20 mL×3) and dried to afford 1.47 g (73%) of the title compound: 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 1H, J=1.3 Hz), 7.60-7.56 (m, 3H), 7.55-7.52 (m, 1H), 7.49-7.44 (m, 2H), 7.40-7.36 (m, 1H); 13C NMR (CDCl3, 100 MHz) δ 151.6, 151.4, 141.9, 140.7, 139.3, 129.2, 127.8, 127.7, 125.2, 118.4, 110.7; MS (Cl) m/z 230.1 (M+1); HPLC retention time=5.41 min.
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
208 mg
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[CH:9][C:10]3[O:14][C:13](=S)[NH:12][C:11]=3[CH:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:18]>P(Cl)(Cl)(Cl)=O>[Cl:18][C:13]1[O:14][C:10]2[CH:9]=[CH:8][C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:16][C:11]=2[N:12]=1

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC2=C(NC(O2)=S)C1
Name
Quantity
1.6 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
208 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The crude residue was concentrated from CH2Cl2 (3×)
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was triturated with hexanes (40 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solids were collected by filtration
WASH
Type
WASH
Details
The solids were washed with hexanes (20 mL×3)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 640.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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